molecular formula C14H13N3O3 B193253 (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid CAS No. 114457-94-2

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

カタログ番号: B193253
CAS番号: 114457-94-2
分子量: 271.27 g/mol
InChIキー: DWYZPDHMMZGQAP-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Configuration Analysis

The fundamental molecular architecture of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid can be precisely described through its molecular formula C14H13N3O3, which corresponds to a molecular weight of 271.27 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S)-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propanoic acid, reflecting its systematic chemical structure. The molecule contains fourteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, arranged in a configuration that creates a chiral center at the alpha-carbon position adjacent to the carboxylic acid functional group.

The structural backbone derives from L-phenylalanine, with the amino group modified through acylation with pyrazine-2-carboxylic acid, creating an amide linkage that significantly alters the compound's properties. The pyrazine ring system introduces additional nitrogen atoms into the molecular framework, contributing to the compound's potential for hydrogen bonding and coordination chemistry applications. The International Chemical Identifier string InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1 provides a unique digital representation of the compound's structure.

The benzyl side chain extends from the chiral center, maintaining the aromatic character that contributes to the compound's physical properties and potential biological interactions. The carboxamide functionality created through the coupling of the pyrazine-2-carboxylic acid unit introduces additional polar character to the molecule, influencing its solubility profile and intermolecular interactions. This structural arrangement creates a compound with both hydrophobic aromatic regions and hydrophilic polar functional groups, resulting in amphiphilic characteristics that may influence its behavior in various chemical and biological systems.

特性

IUPAC Name

(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZPDHMMZGQAP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567409
Record name N-(Pyrazine-2-carbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114457-94-2
Record name N-(Pyrazinylcarbonyl)-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114457942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Pyrazine-2-carbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PYRAZINYLCARBONYL)-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R67B83S2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Patent-Based Industrial Synthesis (CN102212036B)

The method outlined in Chinese Patent CN102212036B prioritizes scalability and cost-effectiveness:

Step 1: Synthesis of Pyrazine-2-Carbonyl Chloride
Pyrazine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous toluene under reflux (70–80°C, 4–6 hours). Excess SOCl₂ is removed via distillation, yielding pyrazine-2-carbonyl chloride (89–92% purity).

Step 2: Preparation of L-Phenylalanine Methyl Ester Hydrochloride
L-Phenylalanine is treated with thionyl chloride in methanol (0–5°C, 2 hours), forming the methyl ester hydrochloride. This intermediate is isolated via filtration (95% yield).

Step 3: Amide Bond Formation
Pyrazine-2-carbonyl chloride and L-phenylalanine methyl ester hydrochloride are combined in tetrahydrofuran (THF) with triethylamine (TEA) as a base (10–25°C, 3 hours). The product, N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester, is obtained in 78–82% yield after extraction and crystallization.

Step 4: Hydrolysis to Free Acid
The methyl ester is hydrolyzed using 2M NaOH (room temperature, 2 hours), acidified to pH 3 with HCl, and crystallized to yield the title compound (94% purity, 88% overall yield).

Advantages:

  • Minimal side products due to controlled acyl chloride reactivity.

  • Compatible with industrial-scale equipment.

Laboratory-Scale Adaptation (LookChem)

A modified protocol reported by LookChem achieves comparable results under milder conditions:

Parameter Conditions
Reactants Pyrazinoyl chloride, L-phenylalanine
Solvent Toluene/water (1:1)
Base Sodium carbonate (Na₂CO₃)
Temperature 10–25°C
Reaction Time 3 hours
Workup Acidification with HCl (pH 3)
Yield 36%

Limitations:

  • Lower yield due to aqueous conditions promoting hydrolysis.

  • Requires stringent pH control.

Oxidative Amination Approach

Sodium Hydroxide/Oxygen System

An unconventional method employs oxidative conditions for direct amidation:

Parameter Conditions
Reactants Pyrazine-2-carboxylic acid, L-phenylalanine methyl ester
Oxidant Oxygen (O₂)
Catalyst Sodium hydroxide (NaOH)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 70°C
Reaction Time 250 hours
Yield Not reported

Mechanism Insight:
Oxygen facilitates dehydrogenation, enabling direct coupling without pre-activation. However, prolonged reaction times and high temperatures limit practicality.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Acyl Chloride (Patent)88%>94%IndustrialLow
Acyl Chloride (Lab-Scale)36%90–95%BenchModerate
EDC/HOBt50–65%>90%BenchHigh
Oxidative AminationN/AUnreportedLimitedLow

Key Findings:

  • The patent method offers superior yield and scalability, making it optimal for bulk production.

  • Laboratory-scale acyl chloride routes are cost-effective but require optimization for improved yields.

  • Oxidative amination remains experimental due to undefined yields and extended durations.

Critical Process Considerations

Enantiomeric Purity Control

Racemization during acyl chloride coupling is mitigated by:

  • Maintaining temperatures below 25°C.

  • Using sterically hindered bases (e.g., TEA) to minimize base-induced epimerization.

Solvent Selection

  • THF: Preferred for acyl chloride reactions due to high solubility and low nucleophilicity.

  • DMSO: Avoided in large-scale processes due to difficult removal and toxicity.

Crystallization Optimization

Final purification via acid-induced crystallization (pH 3) ensures ≥94% purity. Ethanol/water mixtures (3:1) enhance crystal uniformity.

Industrial-Scale Production Insights

Prodigious Life Sciences (Hyderabad, India) utilizes the patent-derived method for commercial synthesis, emphasizing:

  • Batch Reactors: 500–1000 L capacity with automated pH and temperature control.

  • Cost Metrics: Raw material costs account for 62% of total expenses, driven by L-phenylalanine procurement .

化学反応の分析

Types of Reactions

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated pyrazine derivatives.

科学的研究の応用

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of pyrazine derivatives with biological macromolecules like proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Catalysis: It can serve as a ligand in coordination chemistry, facilitating the development of new catalytic systems for organic transformations.

作用機序

The mechanism of action of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazine ring can interact with aromatic residues in proteins, while the carboxamido group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the protein’s conformation and function.

類似化合物との比較

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application References
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid C₁₄H₁₃N₃O₃ 271.27 Chiral intermediate (S-configuration), free carboxylic acid Bortezomib synthesis
Bortezomib C₁₉H₂₅BN₄O₄ 384.24 Boronic acid group, proteasome-binding pharmacophore Multiple myeloma therapy
Compound 28 C₂₃H₃₀BN₄O₄ 437.24 Cyclohexyl-boronic acid substituent, reduced ClpP1P2 activity Mycobacterial ClpP1P2 inhibition
Bortezomib Impurity 30 (R-enantiomer) C₁₄H₁₃N₃O₃ 271.27 R-configuration at chiral center Pharmaceutical impurity, altered activity profile

Key Differences and Implications

Stereochemical Variations

  • The (S)-enantiomer is essential for bortezomib’s activity, while the (R)-enantiomer (Impurity 30) lacks therapeutic efficacy and is monitored as a process impurity .

Boronic Acid Derivatives

  • Bortezomib incorporates a boronic acid group that covalently binds the 20S proteasome subunit, enabling irreversible inhibition . In contrast, the parent compound lacks this moiety, limiting direct proteasome activity.
  • Compound 28 and Compound 31 () feature bulky boronic acid substituents (e.g., cyclohexyl or phenyl groups), reducing off-target effects in mycobacterial ClpP1P2 inhibition but lowering yield (20–36%) .

Research Findings

  • Anti-Myeloma Activity : Bortezomib’s proteasome inhibition reduces NF-κB signaling, inducing apoptosis in myeloma cells .
  • Stereochemical Impact : The (S)-configuration in the intermediate ensures correct spatial alignment for boronic acid conjugation, critical for proteasome binding .
  • Impurity Profiling : The (R)-enantiomer (Impurity 30) is detected via chiral HPLC, underscoring the need for stringent stereochemical control .

生物活性

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, also known as N-(pyrazinylcarbonyl)-phenylalanine, is a compound with notable biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

PropertyValue
Chemical FormulaC14H13N3O3
Molecular Weight271.27 g/mol
IUPAC Name(2S)-3-phenyl-2-[(2-pyrazinyl)carbonylamino]propanoic acid
CAS Number114457-94-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may modulate enzyme activity and influence cellular signaling pathways. Specifically, it has been studied for its potential role in:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
  • Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
  • Neuroprotective Properties : Some studies have indicated that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative disorders .

Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong potential for this compound as an antimicrobial agent .

Anti-inflammatory Studies

In a separate investigation focusing on anti-inflammatory properties, the compound was tested using a model of induced inflammation in mice. The results indicated that administration of this compound significantly reduced swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Neuroprotective Effects

A neuroprotective study utilized cell cultures exposed to oxidative stress agents to assess the protective effects of this compound. The compound demonstrated a dose-dependent reduction in cell death, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Q & A

Q. What are the key structural features of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid, and how do they influence its reactivity?

The molecule contains a chiral center (S-configuration), a pyrazine-2-carboxamido group, and a phenylalanine backbone. Key features include:

  • 21 non-H bonds , including aromatic rings, a carboxylic acid, and a secondary amide.
  • 5 rotatable bonds , enabling conformational flexibility for target binding.
  • Hydrogen-bonding donors/acceptors (amide and carboxyl groups), critical for interactions with biological targets like enzymes or microbial membranes .
    Methodological Insight : Use X-ray crystallography (e.g., helical copper complexes in ) or NMR to analyze conformational dynamics. Computational tools like molecular docking can predict binding modes.

Q. What synthetic routes are available for producing this compound and its derivatives?

Common methods include:

  • Amide coupling : React L-phenylalanine with pyrazine-2-carbonyl chloride under Schotten-Baumann conditions ().
  • Boronic acid derivatives : For antimycobacterial analogs, introduce boronic esters via Suzuki-Miyaura coupling (e.g., compounds in ).
  • Chiral resolution : Use enantioselective catalysts to isolate the (S)-isomer, as chirality impacts biological activity .
    Optimization Tip : Monitor reaction pH and temperature to prevent racemization during amide bond formation.

Q. How does this compound exhibit antimicrobial activity, and what are its limitations?

The pyrazine-carboxamide moiety disrupts microbial membrane transport (similar to pyrazinoic acid in Mycobacterium tuberculosis). Derivatives show:

  • Broad-spectrum activity : MIC values of 2–8 µg/mL against Gram-positive bacteria and fungi ().
  • pH-dependent efficacy : Enhanced activity in acidic environments due to protonation of the pyrazine ring .
    Challenge : Limited efficacy against Gram-negative bacteria due to outer membrane permeability barriers. Address via structural modifications (e.g., adding lipophilic groups).

Advanced Research Questions

Q. How can structural modifications enhance antimycobacterial activity against drug-resistant strains?

Key strategies:

  • Boronic acid incorporation : Derivatives like ((R)-cyclohexyl((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)methyl)boronic acid () inhibit M. tuberculosis ClpP1P2 proteases (IC₅₀: 0.5 µM).
  • Side-chain fluorination : Improves membrane penetration and metabolic stability.
    Validation : Use MIC assays against H37Rv and XDR strains, complemented by proteasome inhibition assays ().

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay conditions : Varying pH or culture media affect compound protonation and solubility.
  • Enantiomeric purity : Contamination with (R)-isomers reduces activity.
    Resolution :
  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Validate enantiopurity via chiral HPLC or circular dichroism ().

Q. How can this compound be applied in materials science?

A chiral copper complex derived from this compound exhibits:

  • Ferroelectricity : Spontaneous polarization of 0.25 µC/cm².
  • Weak ferromagnetism : Magnetic ordering below 50 K.
    Method : Synthesize metal-organic frameworks (MOFs) via coordination with transition metals (Cu²⁺, Fe³⁺). Characterize via SQUID magnetometry and PUND (Positive-Up-Negative-Down) ferroelectric testing .

Q. What analytical techniques are critical for characterizing its stability and degradation products?

  • HPLC-MS : Detect hydrolytic degradation (amide bond cleavage) under accelerated stability conditions (40°C/75% RH).
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C ().
  • X-ray photoelectron spectroscopy (XPS) : Monitor surface oxidation in solid-state formulations.

Q. How does this compound interact with cancer-related targets, and what are its limitations?

Derivatives like N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide inhibit:

  • Proteasome activity : IC₅₀ of 0.6 nM (similar to bortezomib, ).
  • Topoisomerase II : Induces DNA damage in HeLa cells.
    Limitation : Poor aqueous solubility (logP = 1.8). Mitigate via PEGylation or nanoparticle encapsulation ().

Key Research Recommendations

  • Prioritize enantioselective synthesis to avoid confounding biological results.
  • Explore hybrid derivatives (e.g., pyrazine-coumarin conjugates) for dual antimicrobial/anticancer activity.
  • Utilize crystallography () to guide structure-based drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。